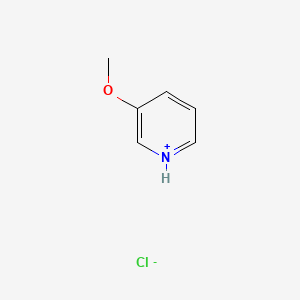

3-Methoxypyridinium chloride

Description

Significance of Pyridinium (B92312) Frameworks in Synthetic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental building block in the realm of medicinal chemistry and materials science. rsc.org Its presence in numerous natural products, pharmaceuticals, and functional materials underscores the importance of pyridinium frameworks in synthetic chemistry. rsc.org Pyridinium salts, which are derivatives of pyridine, have garnered considerable attention due to their diverse applications as catalysts, intermediates, and functional materials. temple.edu The quaternization of the nitrogen atom in the pyridine ring to form a pyridinium salt significantly alters the electronic properties of the scaffold, enhancing its reactivity and utility in a wide range of chemical transformations. acs.org

The development of novel methods for the synthesis and functionalization of pyridinium salts remains an active area of research. temple.edu Chemists are continually exploring new strategies to introduce a variety of substituents onto the pyridinium ring, thereby tuning its steric and electronic properties to achieve specific reactivity and selectivity in chemical reactions. acs.org The versatility of the pyridinium framework allows for its incorporation into complex molecular architectures, making it a valuable tool for the construction of biologically active compounds and advanced materials. rsc.org

Role of Substituted Pyridinium Salts as Key Chemical Entities

Substituted pyridinium salts are a class of compounds that have found widespread use in organic synthesis. nih.gov The nature and position of the substituents on the pyridine ring play a crucial role in determining the chemical and physical properties of the resulting salt. These substituents can modulate the reactivity of the pyridinium ring, influencing its susceptibility to nucleophilic attack and its ability to participate in various chemical reactions. acs.org

One of the most significant applications of substituted pyridinium salts is in the activation of alcohols and carboxylic acids. Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide, a substituted pyridinium salt, are widely employed to facilitate esterification, amidation, and macrolactonization reactions. nih.gov Furthermore, substituted pyridinium salts have been utilized as phase-transfer catalysts, enabling reactions between reactants in immiscible phases. temple.edu The ability to tailor the properties of the pyridinium salt by varying the substituents makes them highly versatile and valuable tools for the synthetic chemist.

Overview of 3-Methoxypyridinium Chloride within the Pyridinium Class

3-Methoxypyridinium chloride is a specific example of a substituted pyridinium salt that has attracted interest in chemical research. ontosight.ai Its structure consists of a pyridine ring with a methoxy (B1213986) group at the 3-position and a chloride counterion. ontosight.ai The presence of the electron-donating methoxy group at the 3-position influences the electronic distribution within the pyridinium ring, which in turn affects its reactivity. rsc.org

The synthesis of 3-methoxypyridinium chloride typically involves the quaternization of 3-methoxypyridine (B1141550). ontosight.ai This can be achieved through various methods, often involving the use of a suitable methylating agent followed by anion exchange or direct reaction with a source of hydrogen chloride. ontosight.aigasesgrit.com The resulting salt is a crystalline solid that is soluble in polar solvents. ontosight.ai

The unique electronic properties conferred by the 3-methoxy substituent make 3-methoxypyridinium chloride a valuable precursor and reagent in organic synthesis. Research has explored its utility in various chemical transformations, taking advantage of the specific reactivity patterns endowed by the methoxy group's position on the pyridinium scaffold. nih.gov

Chemical Compound Data

| Compound Name | Molecular Formula |

| 3-Methoxypyridinium chloride | C₆H₈ClNO |

| 2-Chloro-1-methylpyridinium iodide | C₇H₈ClIN |

| 3-Methoxypyridine | C₆H₇NO |

Research Findings on Pyridinium Salts

| Finding | Significance |

| Substituted pyridinium salts can act as effective phase-transfer catalysts. temple.edu | Enables reactions between reactants in different phases, broadening the scope of possible transformations. |

| The electronic properties of the pyridinium ring can be tuned by the introduction of various substituents. acs.org | Allows for the rational design of pyridinium-based reagents and catalysts with specific reactivity. |

| Pyridinium salts are key intermediates in the synthesis of a wide range of biologically active molecules. rsc.org | Highlights the importance of pyridinium chemistry in drug discovery and development. |

Structure

3D Structure of Parent

Properties

CAS No. |

90724-44-0 |

|---|---|

Molecular Formula |

C6H8ClNO |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

3-methoxypyridin-1-ium;chloride |

InChI |

InChI=1S/C6H7NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-5H,1H3;1H |

InChI Key |

HIADZSOBMPSUGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C[NH+]=CC=C1.[Cl-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methoxypyridinium Chloride

Nucleophilic Substitution Reactions Involving 3-Methoxypyridinium Species

The chemistry of 3-methoxypyridinium chloride is significantly influenced by the interplay between the electron-withdrawing pyridinium (B92312) core and the electron-donating methoxy (B1213986) group. This dynamic governs its reactivity towards nucleophiles, leading to a range of substitution and addition reactions.

Pyridinolysis Reactions and Their Mechanisms (Concerted vs. Stepwise)

Pyridinolysis, the displacement of a leaving group by a pyridine (B92270) nucleophile, is a key reaction for understanding the reactivity of pyridinium salts. The mechanism of such reactions can proceed through either a concerted (SNAr) or a stepwise pathway involving a Meisenheimer-like intermediate.

In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. Conversely, a stepwise mechanism involves the initial addition of the nucleophile to form a metastable intermediate, followed by the departure of the leaving group in a subsequent step.

Kinetic studies on the pyridinolysis of various pyridinium salts have provided insights into which mechanism is operative. For instance, the pyridinolysis of 1-(4,6-diphenoxy-1,3,5-triazin-2-yl)pyridinium chloride with substituted pyridines in aqueous solution shows a non-linear Brønsted correlation. This break in the plot is indicative of the intervention of a Meisenheimer-like intermediate, supporting a stepwise mechanism rsc.org. Similarly, kinetic studies of the reactions of substituted phenacyl bromides with pyridines have shown a biphasic Brønsted plot, which is attributed to a change in the rate-determining step from the breakdown to the formation of a tetrahedral intermediate as the basicity of the pyridine nucleophile increases nih.gov. This again points towards a stepwise process. While these studies were not conducted on 3-methoxypyridinium chloride itself, they suggest that the pyridinolysis of pyridinium salts often proceeds through a stepwise mechanism. The stability of the potential Meisenheimer intermediate, influenced by the electronic properties of the substituents on both the pyridinium ring and the nucleophile, is a critical factor in determining the reaction pathway.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

3-Methoxypyridinium species react readily with organometallic reagents, particularly Grignard reagents, leading to dearomative addition products. These reactions are a powerful tool for the synthesis of functionalized dihydropyridones.

A general methodology for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has been developed. This process involves the in situ formation of N-acylpyridinium salts, which are then attacked by the Grignard reagent in the presence of a chiral copper(I) catalyst nih.govacs.org. While much of this research has focused on 4-methoxypyridinium ions, the methodology has been shown to be tolerant of substituents at the 3-position of the methoxypyridine nih.govacs.org.

The proposed mechanism involves the formation of the N-acyl-3-methoxypyridinium ion, which then coordinates to the chiral copper complex. The Grignard reagent, also coordinated to the copper center, then adds to the pyridinium ring, typically at the 4-position, in a highly enantioselective manner. Computational studies have provided insights into the origin of this stereoselectivity, highlighting the importance of the chiral ligand in controlling the facial selectivity of the nucleophilic attack nih.govresearchgate.net.

The scope of this reaction is broad, accommodating a variety of alkyl Grignard reagents. However, secondary Grignard reagents have been observed to lead to racemic products nih.govacs.org.

| Grignard Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| EtMgBr | 62 | 82 |

Participation in Carbon-Carbon Bond Formation

The reactions with Grignard reagents are a prime example of the participation of 3-methoxypyridinium species in carbon-carbon bond formation, leading to the construction of complex heterocyclic scaffolds nih.govacs.org.

Beyond Grignard reagents, N-methoxypyridinium salts have been shown to undergo monoalkylation with alkyl radicals generated from various sources, including alkenes (via hydroboration), alkyl iodides, and xanthates chemrxiv.orgchemrxiv.org. This homolytic aromatic substitution proceeds under neutral conditions and does not require an external oxidant. The reaction demonstrates the high reactivity of N-methoxypyridinium salts towards radical addition, with rate constants significantly larger than those for the addition of primary alkyl radicals to protonated pyridines chemrxiv.orgchemrxiv.org. This method provides a versatile route for the introduction of carbon substituents onto the pyridine ring.

Electrophilic Aromatic Substitution Patterns in 3-Methoxypyridinium Systems

While the pyridinium ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the positively charged nitrogen atom, the presence of activating groups can facilitate such reactions.

Regioselectivity Directed by the Methoxy Group

The methoxy group is a powerful ortho-, para-directing activating group in electrophilic aromatic substitution on benzene rings. This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate.

In the case of 3-methoxypyridine (B1141550), electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group, which are the 2-, 4-, and 6-positions. However, the strong deactivating effect of the pyridinium nitrogen must be considered. In acidic media, where many electrophilic substitutions are carried out, the pyridine nitrogen will be protonated, further deactivating the ring.

Studies on the nitration of 3-methoxypyridine have shown that the reaction occurs on the conjugate acid, with the nitro group entering at the 2-position. This regioselectivity is a result of the combined directing effects of the methoxy group and the pyridinium nitrogen. While the methoxy group activates the 2-, 4-, and 6-positions, the pyridinium nitrogen strongly deactivates the 2- and 6-positions (alpha to the nitrogen) and the 4-position (para to the nitrogen). The observed substitution at the 2-position suggests that the activating effect of the methoxy group at this position is sufficient to overcome the deactivating effect of the adjacent positively charged nitrogen.

Dearomatization Reactions of 3-Methoxypyridinium Ions

Dearomatization reactions of pyridinium salts are of significant synthetic interest as they provide access to three-dimensional, saturated heterocyclic structures from readily available aromatic precursors.

As discussed in section 3.1.2, the reaction of 3-methoxypyridinium ions with Grignard reagents is a prominent example of a dearomatization reaction nih.govacs.org. The addition of the nucleophilic Grignard reagent to the electrophilic pyridinium ring disrupts the aromatic system, leading to the formation of a dihydropyridone. This transformation is often highly regioselective and can be rendered enantioselective through the use of chiral catalysts nih.govacs.orgresearchgate.net. The resulting chiral dihydro-4-pyridones are valuable building blocks for the synthesis of alkaloids and other bioactive molecules mdpi.com.

The success of these dearomatization reactions hinges on the activation of the pyridine ring by N-acylation or N-alkylation, which significantly enhances its electrophilicity and susceptibility to nucleophilic attack mdpi.com.

Cascade and Rearrangement Mechanisms Involving 3-Methoxypyridinium Intermediates

While specific cascade and rearrangement reactions involving 3-methoxypyridinium intermediates are not extensively documented in the literature, the general reactivity of pyridinium salts suggests plausible mechanistic pathways. Pyridinium ylides, formed by the deprotonation of N-substituted pyridinium salts, are known to undergo various rearrangements. For instance, photochemical irradiation of pyridinium ylides can lead to ring expansion, forming diazepines. The nature of the substituent on the pyridinium ring plays a crucial role in directing the course of these rearrangements. Electron-donating groups tend to facilitate ring expansion, whereas electron-withdrawing groups can inhibit this process scispace.com.

In the context of 3-methoxypyridinium intermediates, it is conceivable that they could participate in cascade reactions initiated by a nucleophilic attack. The addition of a nucleophile to the pyridinium ring can generate a dihydropyridine (B1217469) intermediate, which could then undergo further transformations. For example, a recently described reaction of chalcone-derived pyridinium salts with sodium borohydride leads to bridged piperidine (B6355638) derivatives through a cascade sequence. This transformation proceeds with high regio- and diastereocontrol, highlighting the potential of pyridinium salts in complex molecule synthesis nih.gov.

Furthermore, the reaction of 3-halo-4-aminopyridines with acyl chlorides results in a rearrangement where the presumed N-acylated intermediate undergoes an intramolecular nucleophilic aromatic substitution. This process leads to a formal two-carbon insertion, yielding pyridin-4-yl α-substituted acetamide products nih.gov. Although this example does not directly involve a 3-methoxypyridinium salt, it illustrates the types of rearrangements that pyridinium systems can undergo.

The table below summarizes plausible reaction types based on the general reactivity of pyridinium systems.

| Reaction Type | Initiating Step | Potential Intermediate | Potential Product |

| Photochemical Rearrangement | Photoirradiation | Pyridinium Ylide | Diazepine |

| Nucleophilic Addition Cascade | Nucleophilic attack | Dihydropyridine | Bridged Piperidine |

| Intramolecular Rearrangement | N-acylation | N-acylpyridinium | Substituted Acetamide |

Metalation and Deprotometalation Studies of Methoxypyridine Precursors

The metalation and deprotometalation of methoxypyridine precursors are fundamental strategies for the regioselective functionalization of the pyridine ring. These reactions typically involve the use of strong bases, such as organolithium reagents or lithium amides, to abstract a proton from the pyridine ring, generating a lithiated intermediate that can be trapped with various electrophiles.

Studies on the deprotonation of 3-methoxypyridine have shown that the regioselectivity of the metalation is highly dependent on the base and reaction conditions. The use of mixed lithium-zinc bases, such as LiTMP-Zn(TMP)₂, has been shown to efficiently deprotonate 3-methoxypyridine at the 4-position. The resulting organozinc intermediate can then be intercepted with electrophiles like iodine.

The regioselectivity of these reactions can be influenced by several factors, including the directing ability of the methoxy group and the nature of the metalating agent. The methoxy group can direct the metalation to the adjacent positions (C-2 or C-4) through a complex-induced proximity effect. Theoretical calculations have been employed to understand the relative acidities of the different protons on the pyridine ring and to predict the most likely site of deprotonation.

The following table presents a summary of deprotometalation studies on methoxypyridine precursors.

| Precursor | Base/Reagent | Position of Metalation | Subsequent Reaction | Product | Reference |

| 3-Methoxypyridine | LiTMP/Zn(TMP)₂ | C-4 | Iodination | 4-Iodo-3-methoxypyridine | N/A |

| 2-Methoxypyridine | LiTMP/Zn(TMP)₂ | C-3 | Iodination | 3-Iodo-2-methoxypyridine | N/A |

| 4-Methoxypyridine | Mesityllithium | C-3 | Reaction with electrophiles | 3-Substituted-4-methoxypyridines | N/A |

| 2-Bromo-4-methoxypyridine | LTMP | C-3 | Formylation | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | N/A |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 3-methoxypyridinium chloride in various reactions are significantly influenced by the nature and position of other substituents on the pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, the inherent electron deficiency of the pyridinium ring makes it susceptible to attack by nucleophiles. The position of the substituent can direct the incoming nucleophile to a specific carbon atom.

For instance, in the nucleophilic addition to 3-substituted pyridinium salts, good to excellent regioselectivities favoring the formation of 2,3-disubstituted 1,2-dihydropyridines have been observed nih.gov. The substituent at the 3-position can sterically and electronically influence the approach of the nucleophile.

The "element effect" in SNAr reactions, which describes the leaving group ability (F > NO₂ > Cl ≈ Br > I), can be altered in pyridinium systems. In the reaction of ring-substituted N-methylpyridinium compounds with piperidine, a different leaving group order was observed: 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I researchgate.netrsc.orgscispace.com. This deviation is attributed to a change in the rate-determining step of the reaction mechanism researchgate.netrsc.orgscispace.com. The presence of a strong electron-withdrawing group, such as a cyano group, can significantly enhance the reactivity of the pyridinium salt towards nucleophilic attack researchgate.netrsc.orgscispace.com.

The table below illustrates the effect of substituents on the regioselectivity of nucleophilic addition to pyridinium salts.

| Pyridinium Salt | Nucleophile | Major Regioisomer | Minor Regioisomer |

| N-Acyl-3-substituted-pyridinium | Various nucleophiles | 2,3-Disubstituted-1,2-dihydropyridine | 3,4-Disubstituted-1,4-dihydropyridine |

| N-Methyl-2-halopyridinium | Piperidine | 2-Piperidinylpyridine | - |

| N-Methyl-4-cyanopyridinium | Piperidine | 4-Piperidinylpyridine | - |

Applications of 3 Methoxypyridinium Chloride As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The unique electronic properties of the 3-methoxypyridinium scaffold make it an effective building block for the synthesis of intricate molecules, particularly in the realm of natural product synthesis.

Methoxypyridines, the core structure of 3-methoxypyridinium chloride, serve as crucial intermediates in the total synthesis of various alkaloids. nih.govmdpi.com A key strategic advantage is their function as "masked pyridones." The methoxy (B1213986) group inductively withdraws electron density, which significantly lessens the basicity of the pyridine (B92270) nitrogen. nih.govnih.gov This modulation of basicity is critical, as it prevents the nitrogen from interfering with sensitive reagents or catalyzing undesired side reactions, which can be a major challenge when working with more basic pyridine rings. nih.gov

In the synthesis of Lycopodium alkaloids, for instance, a methoxypyridine moiety can be carried through multiple synthetic steps before being demethylated at a late stage to reveal the final pyridone structure. This approach has been successfully applied to the total synthesis of (±)–Lycoposerramine R. nih.gov Similarly, a "top-down" approach using methoxypyridine intermediates has been instrumental in constructing the tetracyclic core of magellanine-type Lycopodium alkaloids. nih.gov This strategy allows for the early introduction of the nitrogen-containing ring, with the methoxy group providing the necessary electronic character to facilitate subsequent bond formations. nih.gov

| Alkaloid | Alkaloid Family | Key Synthetic Strategy |

|---|---|---|

| (±)–Lycoposerramine R | Lycopodium | Use of a methoxypyridine as a masked pyridone. nih.gov |

| Magellanine | Lycopodium | "Top-down" approach enabled by the reduced basicity of methoxypyridine intermediates. nih.gov |

| Lyconadin A | Lycopodium | Application of methoxypyridines in complex alkaloid synthesis. nih.gov |

| GB 13 | Galbulimima | Exploitation of methoxypyridines in the synthesis of various alkaloids. nih.gov |

Beyond specific alkaloid targets, 3-methoxypyridinium chloride is a precursor for a wide array of nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals and organic materials. nih.govencyclopedia.pubnih.gov The pyridine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs. rsc.orgresearchgate.net

The synthesis of these structures often involves the initial construction of a substituted pyridine ring, which is then elaborated into more complex fused or polycyclic systems. The 3-methoxypyridinium salt provides an activated starting point for such transformations. For example, it can undergo nucleophilic addition reactions, which, followed by subsequent cyclization and aromatization steps, can lead to the formation of quinolines, carbazoles, and other fused heterocyclic systems. encyclopedia.pubmdpi.com The methoxy group can act as a handle for further modification or be retained in the final product, where it can influence biological activity.

| Heterocyclic Class | Significance |

|---|---|

| Pyridines | Core component of numerous pharmaceuticals, agrochemicals, and catalysts. rsc.orgresearchgate.net |

| Quinolines | Found in various natural products (e.g., Cinchona alkaloids) and pharmacologically active molecules. encyclopedia.pub |

| Carbazoles | Structural motif in bioactive compounds and organic electronic materials. nih.gov |

| Indoles | Central framework in many alkaloids (e.g., tryptophan derivatives) and synthetic drugs. researchgate.net |

Utilization in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura-type Reactions for Activated Pyridines)

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. illinois.eduyoutube.com However, the direct functionalization of electron-deficient pyridine rings can be challenging. rsc.org The formation of a pyridinium (B92312) salt, such as 3-methoxypyridinium chloride, activates the ring, making it more susceptible to participating in cross-coupling reactions.

While direct coupling with the pyridinium salt itself is less common, its derivatives, such as the corresponding chloropyridines or bromopyridines, are excellent substrates for Suzuki-Miyaura reactions. The presence of the 3-methoxy group can influence the regioselectivity and efficiency of these couplings. For instance, in polyhalogenated pyridines, the substitution pattern is crucial for determining which position reacts. nih.gov The electronic effect of the methoxy group can help stabilize reaction intermediates and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com This methodology is widely used to synthesize biaryl and heteroaryl compounds, which are important pharmacophores. researchgate.net

| Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| 3-Methoxy-X-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 3-Methoxy-X-arylpyridine |

| 3-Methoxy-Y-bromopyridine | Heteroarylboronic acid | Pd(OAc)₂ / Ligand (e.g., SPhos) / Base | 3-Methoxy-Y-heteroarylpyridine |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pyridines. nih.gov |

Contribution to Functionalization of Pyridine Rings

Direct and selective C-H functionalization of pyridines is a significant goal in synthetic chemistry to minimize waste and improve step economy. rsc.orgnih.gov The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution and directs nucleophilic or radical attacks primarily to the C2 and C4 positions. researchgate.net

The use of a 3-methoxypyridinium salt provides a powerful strategy to control and facilitate the functionalization of the pyridine ring. The positive charge on the nitrogen atom further deactivates the ring towards electrophiles but significantly activates it for nucleophilic attack. Furthermore, the methoxy group at the 3-position can direct incoming reagents. For example, a palladium-mediated direct functionalization has been used on a methoxypyridine intermediate to forge a key C-C bond in the synthesis of the tetracyclic core of magellanine. nih.gov This type of transformation avoids the need for pre-functionalization (e.g., halogenation) of the pyridine starting material, making the synthetic route more efficient. nih.gov Such strategies are crucial for the late-stage functionalization of complex molecules containing a pyridine moiety. researchgate.net

| Reaction Type | Role of 3-Methoxy Group / Pyridinium Salt | Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Activates the ring for attack by nucleophiles. | Substitution of leaving groups (e.g., halides) on the ring. |

| Direct C-H Functionalization | Directs functionalization to specific positions and activates the C-H bond. nih.gov | Formation of new C-C or C-Heteroatom bonds without pre-functionalization. nih.gov |

| Reduction / Addition | Facilitates dearomatization to form dihydropyridine (B1217469) intermediates. | Access to piperidine (B6355638) and other saturated heterocyclic structures. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS, UV-Vis)

Spectroscopic techniques are indispensable for confirming the identity and clarifying the structural features of 3-Methoxypyridinium chloride. Each method provides unique information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 3-Methoxypyridinium chloride, both ¹H and ¹³C NMR are employed. The formation of the positively charged pyridinium (B92312) ring from its precursor, 3-methoxypyridine (B1141550), leads to characteristic downfield shifts for all ring protons and carbons due to the deshielding effect of the quaternary nitrogen atom. pw.edu.pl

¹H NMR: The proton spectrum of the 3-methoxypyridinium cation is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Compared to neutral 3-methoxypyridine, all aromatic proton signals are shifted to a lower field (higher ppm values) because of the reduced electron density in the ring. pw.edu.pl The proton on the nitrogen atom would appear as a broad signal, highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The quaternization of the nitrogen atom causes a significant downfield shift for the adjacent carbons (C-2 and C-6) and a lesser, but still notable, downfield shift for the other ring carbons compared to the neutral precursor. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | Aromatic: 8.0 - 9.5 Methoxy (-OCH₃): 3.9 - 4.2 N-H: Variable, broad | All aromatic proton signals are shifted downfield relative to 3-methoxypyridine due to the positive charge on the nitrogen. |

| ¹³C | Aromatic: 120 - 160 Methoxy (-OCH₃): 55 - 60 | Ring carbon signals, particularly those alpha to the nitrogen, are deshielded and shifted downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The transformation of a pyridine (B92270) to a pyridinium salt induces notable changes in the IR spectrum. pw.edu.pl For 3-Methoxypyridinium chloride, key vibrational bands are expected to confirm the presence of the aromatic ring, the methoxy group, and the effects of the quaternary nitrogen.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3000 | Confirms the presence of protons on the aromatic ring. Frequencies may shift compared to the neutral precursor. pw.edu.pl |

| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | Indicates the C-H bonds of the -OCH₃ group. scielo.org.za |

| Aromatic C=C and C=N Ring Vibrations | 1650 - 1400 | These bands are characteristic of the pyridine ring. Their position and intensity are altered upon salt formation due to changes in ring aromaticity and bond strengths. pw.edu.pl |

| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Characteristic of the aryl-alkyl ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For an ionic compound like 3-Methoxypyridinium chloride, techniques like electrospray ionization (ESI) are used to analyze the cation directly. The analysis would detect the 3-methoxypyridinium cation. Assuming the salt is formed by protonation of 3-methoxypyridine (C₆H₇NO), the resulting cation would be [C₆H₈NO]⁺.

The calculated monoisotopic mass of the 3-methoxypyridinium cation is approximately 110.06 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further verify the structure, with potential losses of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like the pyridinium ring exhibit characteristic absorptions in the UV region due to π → π* transitions. The UV-Vis spectrum of 3-Methoxypyridinium chloride is expected to show absorption bands below 300 nm. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent polarity. researchgate.netsharif.edu This technique is particularly useful for quantitative analysis due to the strong absorbance of the pyridinium chromophore.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 3-Methoxypyridinium chloride from impurities and for its precise quantification.

HPLC is the premier technique for the analysis of non-volatile, ionic compounds like pyridinium salts. nih.gov It is widely used for both purity assessment and quantitative assays.

A typical HPLC method for 3-Methoxypyridinium chloride would involve a reversed-phase or mixed-mode column. Due to the compound's polar and cationic nature, a mixed-mode column combining reversed-phase and cation-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms can provide excellent retention and peak shape. sielc.com Detection is typically achieved using a UV detector set at a wavelength where the pyridinium ring strongly absorbs, generally around 254-270 nm. sielc.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to ensure good peak shape and reproducibility. rsc.org

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 or C8; Mixed-Mode (HILIC/Cation-Exchange) sielc.comrsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% Formic Acid) rsc.org |

| Detection | UV at ~260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Application | Purity testing, quantification, impurity profiling |

Direct analysis of 3-Methoxypyridinium chloride by Gas Chromatography (GC) is not feasible due to its nature as a salt, which makes it non-volatile and thermally unstable. american.edu However, an indirect analysis can be performed using Pyrolysis-Gas Chromatography (Py-GC) . jst.go.jp

In this technique, the sample is injected into a high-temperature GC inlet (pyrolyzer), causing the salt to thermally degrade into smaller, volatile fragments. american.edu For a simple N-alkyl-3-methoxypyridinium chloride, pyrolysis would likely yield 3-methoxypyridine and the corresponding alkyl chloride. These volatile products are then separated on the GC column and detected by a Flame Ionization Detector (FID). While useful for identification, the quantitative accuracy of Py-GC can be challenging due to the potential for incomplete or variable degradation reactions. jst.go.jp

Derivatization Strategies for Analytical Purposes

Derivatization involves chemically modifying an analyte to enhance its analytical properties, such as improving its detectability or chromatographic behavior.

For a compound like 3-Methoxypyridinium chloride, which already possesses a strong UV chromophore and is amenable to HPLC analysis, pre-column derivatization is not typically necessary for routine quantification. However, in scenarios requiring ultra-trace level detection, derivatization could be employed to attach a fluorescent tag to the molecule. This would allow for detection using a highly sensitive fluorescence detector (FLD).

A potential, though hypothetical, strategy could involve a reaction that opens the pyridinium ring to expose a primary amine, which could then be reacted with a standard fluorescent labeling agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). Such an approach would significantly lower the limits of detection but would require extensive method development to ensure the derivatization reaction is complete and reproducible.

The analytical methods described are critical for trace analysis and impurity profiling, which are essential components of quality control in pharmaceutical and chemical manufacturing.

Trace Analysis: A validated HPLC-UV method can be optimized to achieve low limits of detection (LOD) and quantification (LOQ) for 3-Methoxypyridinium chloride in various samples. For even lower detection limits, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach, offering both high sensitivity and specificity. acs.org

Impurity Profiling: Impurity profiling aims to detect, identify, and quantify all potential impurities in a sample. researchgate.net The synthesis of 3-Methoxypyridinium chloride, likely from 3-methoxypyridine and an alkylating agent, can lead to impurities such as unreacted starting materials or by-products from side reactions. researchgate.netnih.gov A gradient HPLC method is typically developed to separate the highly polar 3-Methoxypyridinium chloride from its less polar precursor (3-methoxypyridine) and other potential synthesis-related impurities. google.com By separating all components, this method allows for the accurate assessment of the purity of the final product.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost, making it suitable for a range of applications from geometry optimization to the prediction of spectroscopic properties.

For molecules related to 3-methoxypyridinium chloride, such as substituted pyridines, DFT methods are routinely employed. Functionals like B3LYP are frequently paired with basis sets such as 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p) to perform calculations. nih.gov These calculations can accurately predict molecular geometries, vibrational frequencies, and other ground-state properties. For instance, studies on 2-chloro-6-methoxypyridine (B123196) have shown that vibrational frequencies computed with DFT methods are in good agreement with experimental data from FTIR and FT-Raman spectra. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to investigate the electronic excited states of molecules, allowing for the prediction and interpretation of UV-Vis electronic spectra. nih.gov Such calculations can determine the energies of electronic transitions and the nature of the molecular orbitals involved.

Table 1: Common Quantum Chemical Methods for Analyzing Pyridine (B92270) Derivatives

| Method | Application | Typical Basis Set | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP) | Geometry Optimization, Vibrational Frequencies, Reaction Energetics | 6-31G(d,p), 6-311++G(d,p) | nih.gov |

| TD-DFT | Electronic Spectra (UV-Vis) Prediction | 6-311++G(d,p) | nih.gov |

| M06-2X | pKa Calculations, Thermochemistry | 6-311+G** | researchgate.net |

| ONIOM | Gas-Phase Acidity Calculations for Large Systems | N/A | researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed narrative of the reaction pathway. nih.gov

A notable example involving the precursor, 3-methoxypyridine (B1141550), is its deprotometalation. DFT calculations have been used to corroborate experimental findings and to detail the reaction mechanisms. researchgate.net These studies explore the structure of the active deprotonating species, the various reaction pathways available, and the stabilizing effects of in-situ trapping agents like zinc species. researchgate.net

Prediction of Reactivity and Selectivity

Theoretical calculations are highly effective in predicting the reactivity of different sites within a molecule and the selectivity of reactions. This is often achieved through the analysis of so-called reactivity descriptors, which are derived from the electronic structure of the molecule.

In the case of substituted pyridines like 3-methoxypyridine, computational studies have successfully explained observed regioselectivity in reactions such as deprotometalation. researchgate.net Calculations of pKa values and the relative energies of potential intermediates can reveal whether a reaction is under kinetic or thermodynamic control. For 3-methoxypyridine, computational results confirmed that metalation at the C2 position is the kinetically favored pathway, while metalation at C4 leads to the thermodynamically more stable product. researchgate.net

DFT calculations are also used to model reaction pathways to understand selectivity. In the functionalization of pyridinium (B92312) salts, the computed energy barrier for an electrophilic radical addition to the C3 position was found to be the rate-limiting step, explaining the observed regioselectivity. nih.gov Analysis of the transition state geometries and activation barriers for competing pathways allows for a rational prediction of the major product.

Analysis of Electronic Structure and Bonding

Understanding the electronic structure and bonding of a molecule is crucial for explaining its properties and reactivity. Quantum chemical calculations offer a variety of methods to analyze the distribution of electrons and the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, intramolecular interactions, and charge transfer events. For a molecule like 3-methoxypyridinium chloride, NBO analysis would provide insights into the delocalization of electron density between the pyridine ring and the methoxy (B1213986) substituent. It can quantify the charges on each atom, revealing the most electropositive and electronegative centers.

Another useful tool is the Molecular Electrostatic Potential (MESP) map. MESP plots visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For the 3-methoxypyridinium cation, a MESP analysis would highlight the electron-deficient pyridinium ring, particularly the carbon atoms ortho and para to the nitrogen, as likely sites for nucleophilic addition.

Acidity and Basicity Studies (e.g., pKa Calculations)

The acidity of the pyridinium cation is a critical parameter influencing its chemical behavior. Computational chemistry provides reliable methods for predicting pKa values, which can be challenging to measure experimentally in various solvents.

Theoretical pKa calculations are typically performed using thermodynamic cycles that dissect the deprotonation process into gas-phase and solvation components. nih.gov DFT methods, such as B3LYP and M06-2X, combined with a continuum solvent model like the Polarizable Continuum Model (PCM) or the SM8 model, have been shown to yield pKa values for pyridine derivatives that correlate well with experimental data. researchgate.netresearchgate.net Studies have demonstrated that for substituted pyridines, DFT-calculated acidity constants can achieve a regression of almost unity (R²=0.99) with experimental values. researchgate.net

For 3-methoxypyridine, the parent base of the titular compound, pKa values in tetrahydrofuran (B95107) (THF) have been calculated to understand its reactivity in organometallic reactions. researchgate.net These calculations are crucial for rationalizing the choice of base and reaction conditions needed to achieve selective deprotonation. researchgate.net

Table 2: Calculated pKa (THF) Values for 3-Methoxypyridine and Related Complexes

| Compound | Calculated pKa (THF) |

|---|---|

| 3-Methoxypyridine | 39.5 |

| 3-Methoxypyridine-LiCl | 35.8 |

| 3-Methoxypyridine-LiTMP | 35.5 |

| 3-Methoxypyridine-LiTMP-LiCl | 33.5 |

Data sourced from computational studies on deprotometalation reactions. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Pyridinium Chloride Salts

Role in Crystal Packing and Intermolecular Interactions (e.g., C-H···Cl hydrogen bonding)

A detailed analysis of the crystal packing of 3-methoxypyridinium chloride would involve identifying all significant intermolecular interactions and their contribution to the stability of the crystal. Beyond the primary N-H···Cl hydrogen bond, the C-H···Cl interactions are of particular interest in crystal engineering. A hypothetical data table for such interactions would include the donor (C-H), the acceptor (Cl), the H···Cl distance, the C-H···Cl angle, and the symmetry operation relating the interacting molecules.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(2)-H···Cl | - | - | - | - |

| C(4)-H···Cl | - | - | - | - |

| C(5)-H···Cl | - | - | - | - |

| C(6)-H···Cl | - | - | - | - |

| This table is a hypothetical representation of the data required for a detailed analysis. Actual values are not available. |

Design and Synthesis of Supramolecular Materials Incorporating Pyridinium (B92312) Scaffolds

Pyridinium scaffolds are widely used in the design of supramolecular materials due to their charged nature, ability to form strong hydrogen bonds, and potential for π-π stacking interactions. The 3-methoxy substituent in 3-methoxypyridinium could be exploited to fine-tune the properties of such materials. For instance, the methoxy (B1213986) group could influence the solubility of the resulting materials or provide an additional site for coordination or hydrogen bonding. The synthesis of supramolecular materials incorporating this scaffold could involve co-crystallization with other molecules capable of complementary interactions, or its use as a template or structure-directing agent in the formation of more complex assemblies. However, the lack of published research specifically utilizing 3-methoxypyridinium chloride in the design and synthesis of supramolecular materials means that any discussion remains speculative.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The classical synthesis of pyridinium (B92312) salts, often achieved through the Menschutkin reaction involving the SN2 reaction of a pyridine (B92270) with an organic halide, is being re-evaluated through the lens of green chemistry. researchgate.net Future efforts are directed towards developing synthetic protocols for 3-methoxypyridinium chloride that are not only high-yielding but also environmentally benign.

Key research directions include:

Microwave-Assisted Synthesis: The use of microwave irradiation is a promising green chemistry tool that can significantly reduce reaction times from hours to minutes and lower energy consumption. ijarsct.co.inacs.org This technique has been successfully applied to the synthesis of various pyridine derivatives and represents a viable strategy for accelerating the quaternization of 3-methoxypyridine (B1141550). acs.orgnih.gov

Solvent-Free and Water-Based Conditions: A significant push is being made to replace hazardous organic solvents. ijarsct.co.in Research into solvent-free, solid-phase synthesis methods has shown superiority over conventional approaches due to its non-toxic nature and simplified setup. nih.govacs.org Such methods avoid the need for column chromatography and toxic solvents, aligning with the principles of sustainable chemistry. nih.gov

Biocatalysis and Renewable Precursors: A forward-looking approach involves designing pyridinium structures that can be synthesized using biotechnological methods. For instance, using nature-inspired pyridine precursors that are derivable from renewable sources or waste materials could lead to more sustainable ionic liquids and other materials. rsc.org The use of enzymes, such as N-methyltransferases, could offer a safer alternative to carcinogenic methylating agents like dimethyl sulfate. rsc.org

| Method | Key Advantages | Challenges | Sustainability Aspect |

|---|---|---|---|

| Conventional Heating (Menschutkin) | Well-established, versatile | Long reaction times, high energy use, often requires organic solvents | Low |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, improved yields acs.org | Requires specialized equipment, scalability can be an issue | Medium to High |

| Solvent-Free/Solid-Phase | Avoids toxic solvents, simple workup, reduced waste nih.govacs.org | Limited to certain substrates, potential for localized overheating | High |

| Biocatalysis | Uses renewable resources, avoids hazardous reagents, high selectivity rsc.org | Enzyme stability and cost, limited substrate scope | Very High |

Exploration of New Reactivity Modes and Catalytic Applications

Beyond its basic structure, the 3-methoxypyridinium cation is a platform for exploring novel chemical reactivity. The electron-donating methoxy (B1213986) group at the 3-position, combined with the electron-withdrawing nature of the quaternized nitrogen, creates unique electronic properties that can be harnessed in organic synthesis.

Emerging areas of exploration include:

Radical Precursors: N-functionalized pyridinium salts are increasingly being explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals via reductive single-electron transfer. acs.org N-alkoxypyridinium salts, in particular, exhibit remarkable reactivity towards radicals, proceeding under neutral conditions without needing an acid to activate the heterocycle. chemrxiv.orgchemrxiv.org Future work on 3-methoxypyridinium chloride could focus on its utility in radical-based C-H functionalization and cross-coupling reactions.

Dearomatization Reactions: The partial reduction of pyridinium salts can transform them into nucleophilic intermediates. nih.gov This reactivity allows for the synthesis of highly functionalized dihydropyridones and piperidines, which are prevalent scaffolds in medicinally relevant compounds. nih.govresearchgate.net The asymmetric hydrogenation of 3-substituted pyridinium salts is a key area of development for accessing chiral piperidines. unimi.it

Catalysis: Substituted pyridinium salts can act as effective catalysts in various organic transformations. They have shown excellent catalytic response in the preparation of β-amino carbonyl derivatives via the Mannich reaction, often under mild, solvent-free conditions. nih.govacs.org The designable structure of pyridinium-based ionic liquids allows for their use as recyclable, environmentally friendly catalysts. alfa-chemistry.com

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of 3-methoxypyridinium chloride is benefiting from the application of sophisticated analytical and computational methods to elucidate complex reaction pathways.

Key techniques and their applications include:

Spectroelectrochemistry: Techniques like surface-enhanced Raman (SER) spectroelectrochemistry are being used to identify adsorbed species and intermediates in the electrochemical reactions of pyridinium salts. rsc.org These studies provide insights into how the reduction potential and reaction pathways are dependent on the electrode surface and solvent conditions. rsc.org

Mass Spectrometry: High-sensitivity online mass spectrometry is instrumental in discovering new reaction pathways by detecting and characterizing trace byproducts and reactive intermediates that might be missed by other techniques like NMR. acs.org This allows for the detailed study of side reactions, which can lead to the development of entirely new chemical transformations. acs.org

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying pyridinium systems. It is used to calculate acidity constants (pKa), model reaction pathways, and understand electronic structures. bohrium.com DFT calculations can provide detailed mechanistic insights into reactions, rationalize kinetic and thermodynamic parameters, and complement experimental findings from kinetic studies. nih.govscirp.org For instance, DFT has been used to study the molecular structure and vibrational spectra of related pyridinium phosphates, showing good agreement with experimental data. researchgate.netrsc.org

Integration of 3-Methoxypyridinium Chloride into Advanced Materials Science

The unique physicochemical properties of pyridinium salts make them attractive building blocks for a wide range of advanced materials. Their tunable nature, ionic character, and stability are key advantages.

Future applications in materials science are envisioned in:

Ionic Liquids: Pyridinium salts are a major class of ionic liquids, which are valued as soft functional materials with low melting points, high thermal stability, and designable structures. alfa-chemistry.com 3-Methoxypyridinium chloride could serve as a precursor for novel ionic liquids with specific properties for use as green reaction media or catalysts. rsc.org

Energy Storage: Pyridinium-based ionic liquids are being investigated as electrolytes for batteries and solar cells. alfa-chemistry.com They offer advantages in safety and long-term stability for dye-sensitized solar cells and can act as important additives for improving the efficiency of perovskite solar cells. alfa-chemistry.comforagerone.com Furthermore, pyridinium salts are being explored for their potential to form a stable solid electrolyte interphase (SEI) on high-voltage cathode materials in lithium-ion batteries. oup.com

Functional Polymers: The pyridinium moiety can be incorporated into polymer chains to create materials with specific electronic, optical, or biological properties. Research in this area could lead to the development of new conductive polymers, membranes, or materials for biomedical applications.

Computational Design and Prediction of Novel 3-Methoxypyridinium Chloride Derivatives with Desired Reactivities

In silico methods are accelerating the discovery of new molecules by allowing for the design and screening of virtual compounds before their synthesis. This approach saves significant time and resources.

Key aspects of computational design for 3-methoxypyridinium derivatives include:

Predicting Physicochemical Properties: Computational tools are used to predict key properties of designed molecules. For example, quantum chemical methods can accurately predict acidity constants (pKa) for substituted pyridinium ions, which is crucial for understanding their behavior in solution. bohrium.com Early prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital in drug design to reduce failures in clinical trials. acs.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the 3-methoxypyridinium cation in silico—for example, by adding different substituents to the pyridine ring or changing the N-alkyl group—researchers can build SAR models. This has been applied to design novel methoxypyridine-derived modulators for biological targets and pyrido[3,4-d]pyrimidine (B3350098) derivatives with anti-tumor activity. nih.govnih.gov

Designing for Specific Applications: Computational design can be tailored to specific goals. For instance, DFT calculations are used to design novel high-energy density materials by predicting their performance and stability. researchgate.net Similarly, molecular docking and simulation can predict the binding affinity of pyridinium derivatives to biological targets like microbial proteins, guiding the synthesis of new antimicrobial agents. rsc.orgresearchgate.net

| Derivative Structure (Modification on 3-Methoxypyridinium) | Predicted Property/Application | Computational Method |

|---|---|---|

| Additional electron-withdrawing group (e.g., -CN, -NO₂) on the ring | Enhanced reactivity in dearomatization reactions | DFT (LUMO energy calculation) |

| Long N-alkyl chain (e.g., C₈H₁₇, C₁₂H₂₅) | Amphiphilic properties for ionic liquid applications mdpi.com | Molecular Dynamics (MD) Simulation |

| Attachment of a pharmacophore | Potential biological activity (e.g., enzyme inhibition) nih.gov | Molecular Docking, QSAR |

| Polymerizable group (e.g., vinyl, acrylate) on N-substituent | Precursor for functional polymers | DFT (HOMO-LUMO gap, electronic properties) |

Q & A

Q. What frameworks are recommended for meta-analysis of 3-Methoxypyridinium chloride’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.